molecular formula C14H10Cl2N2O3 B5602456 N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5602456
M. Wt: 325.1 g/mol
InChI Key: VDHSMROMQLXFNC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H10Cl2N2O3 and its molecular weight is 325.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0068476 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Studies

Nitrobenzamide derivatives, similar in structure to N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide, have been utilized in electrophysiological studies to investigate their potential as antiarrhythmic agents. For instance, BRL-32872, a compound with potassium and calcium channel blocking properties, was studied for its effects on guinea pig cardiac isolated preparations. The study highlighted its capability to prolong action potential duration without significantly changing resting membrane potential or maximum rate of depolarization, suggesting its potential use in managing arrhythmias (Bril et al., 1995).

Anticancer Research

Compounds structurally related to this compound have been explored for their anticancer properties. HO-221, another nitrobenzamide derivative, demonstrated poor water solubility and oral absorption, which was significantly improved by particle size reduction through wet-bead milling. This research emphasizes the importance of formulation strategies in enhancing the bioavailability of potential anticancer agents (Kondo et al., 1993).

Anticonvulsant Activity

The synthesis and evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties reveal the therapeutic potential of nitrobenzamide derivatives. Certain compounds within this series exhibited significant efficacy in seizure models, suggesting their potential for development into new anticonvulsant drugs (Bailleux et al., 1995).

Antibacterial Applications

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives were synthesized and shown to possess enhanced antibacterial efficacy compared to their ligand counterparts. This research indicates the potential of nitrobenzamide derivatives in developing novel antibacterial agents (Saeed et al., 2010).

Crystal Engineering

The study of molecular tapes and interactions in complexes of nitrobenzoic acid derivatives underscores the role of nitrobenzamide compounds in crystal engineering. These studies contribute to our understanding of crystal design and material science applications (Saha et al., 2005).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, CHIR99021, a chemical compound which acts as an inhibitor of the enzyme GSK-3, has proved useful for applications in molecular biology involving the transformation of one cell type to another .

Safety and Hazards

The safety data sheet for related compounds provides information about potential hazards. For example, 3,5-Difluorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve further exploration of their potential therapeutic applications. For example, the chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSMROMQLXFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.